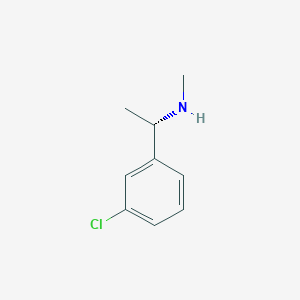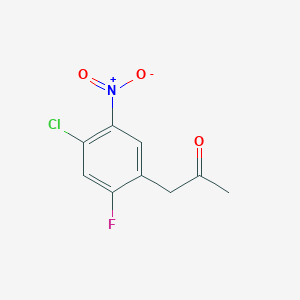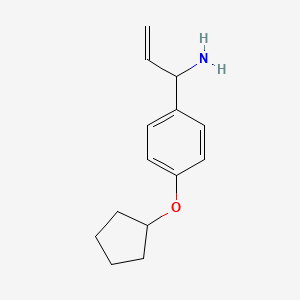
(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a bromine, fluorine, and trifluoromethyl group, makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluoroaniline and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a chiral catalyst to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine or fluorine atoms.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound with different stereochemistry.
3-Bromo-5-fluorophenylboronic acid: A related compound with a boronic acid group instead of the amine.
3-Bromo-5-fluorophenyl trifluoromethanesulphonate: Another derivative with a trifluoromethanesulphonate group.
Uniqueness
(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6BrF4N |
|---|---|
Molekulargewicht |
272.04 g/mol |
IUPAC-Name |
(1S)-1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6BrF4N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
InChI-Schlüssel |
XKXKWPXALQQBFF-ZETCQYMHSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1F)Br)[C@@H](C(F)(F)F)N |
Kanonische SMILES |
C1=C(C=C(C=C1F)Br)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate](/img/structure/B13049120.png)



![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
![3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide](/img/structure/B13049145.png)
![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)


![4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13049184.png)


![2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13049191.png)

